7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromen-2-one core structure, substituted with hydroxy, isopropyl, and methyl groups. Coumarins are widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the chromen-2-one ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one ring can be reduced to form dihydro derivatives.
Substitution: The isopropyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 7-oxo-3-isopropyl-4,8-dimethyl-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-3-isopropyl-4,8-dimethyl-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for treating inflammatory diseases and as an anticoagulant.
Industry: Used in the formulation of perfumes and cosmetics due to its pleasant aroma.
Mechanism of Action
The biological activity of 7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes like cyclooxygenase, which are involved in the inflammatory response. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress. Additionally, its anticoagulant effect is mediated through the inhibition of vitamin K epoxide reductase, an enzyme crucial for blood clotting.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant derived from coumarin.
4-hydroxycoumarin: Another derivative with anticoagulant properties.
Uniqueness
7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the isopropyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
7-hydroxy-4,8-dimethyl-3-propan-2-ylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-7(2)12-8(3)10-5-6-11(15)9(4)13(10)17-14(12)16/h5-7,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIPEZPWGXKQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.